4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate
Overview
Description
4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate is an organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-[(4-Nitrophenyl)sulfanyl]benzyl bromide: This can be achieved by reacting 4-nitrothiophenol with benzyl bromide in the presence of a base such as sodium hydroxide.
Coupling with 4-anilino-4-oxobutanoic acid: The intermediate 4-[(4-Nitrophenyl)sulfanyl]benzyl bromide is then reacted with 4-anilino-4-oxobutanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-[(4-Aminophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-anilino-4-oxobutanoic acid and 4-[(4-Nitrophenyl)sulfanyl]benzyl alcohol.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)sulfanyl]benzyl alcohol
- 4-[(4-Nitrophenyl)sulfanyl]benzyl bromide
- 4-[(4-Nitrophenyl)sulfanyl]benzyl acetate
Uniqueness
4-[(4-Nitrophenyl)sulfanyl]benzyl 4-anilino-4-oxobutanoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for multiple points of chemical modification, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 4-anilino-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(24-18-4-2-1-3-5-18)14-15-23(27)30-16-17-6-10-20(11-7-17)31-21-12-8-19(9-13-21)25(28)29/h1-13H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSNKRNKWSNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.